molecular formula C24H24N4OS B2743386 5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1114915-63-7

5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2743386
CAS No.: 1114915-63-7
M. Wt: 416.54
InChI Key: LJBKQNHZEXSYTJ-UHFFFAOYSA-N
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Description

The compound 5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a p-tolyl group at position 3 and a pyridazine-thioether moiety at position 3.

Properties

IUPAC Name

3-(4-methylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-16(2)14-18-6-10-19(11-7-18)21-12-13-23(27-26-21)30-15-22-25-24(28-29-22)20-8-4-17(3)5-9-20/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBKQNHZEXSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(((6-(4-Isobutylphenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS Number: 1114915-63-7) is a compound featuring a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4OSC_{25}H_{26}N_{4}OS, with a molecular weight of 416.5 g/mol. The structure includes a pyridazine moiety, which is linked to a thioether and an oxadiazole ring, contributing to its biological properties.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit significant anticancer activity. For instance, derivatives have shown inhibitory effects against various cancer cell lines including breast (MCF-7), liver (HepG2), and colon cancer cells (Caco-2) with IC50 values in the low micromolar range .
    • Specific studies indicate that related oxadiazole compounds demonstrate cytotoxic effects with IC50 values as low as 0.62 μM against human thymidylate synthase, indicating potential as chemotherapeutic agents .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anti-inflammatory Effects :
    • Some studies have suggested that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory response .

Case Studies and Research Findings

A selection of studies highlights the biological activities of similar compounds:

CompoundActivityIC50 ValueCell Line/Target
Compound AAnticancer0.7 μMMCF-7 (breast cancer)
Compound BAntimicrobialN/AVarious bacteria
Compound CAnti-inflammatoryN/ACOX inhibition

Detailed Research Findings

  • A study published in PMC reported that novel oxadiazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Another investigation into the mechanism of action revealed that certain oxadiazoles could induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation .
  • The compound's ability to inhibit specific enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and butyrylcholinesterase (BChE) suggests potential applications in neurodegenerative diseases and Alzheimer’s treatment .

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Substituent Effects on the Oxadiazole Core
  • 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (6b) :
    This compound shares the p-tolyl substituent at position 3 but replaces the pyridazine-thioether group with a chloromethyl moiety. The chloromethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the thioether in the target compound, which may confer stability or redox activity .

    • 1H NMR : δ 7.46–8.04 (aromatic protons), 4.75 (s, 2H, CH2Cl).
    • Molecular Weight : 195 g/mol (ESI-MS [M+H]+: m/z 195) .
  • 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Features a bromophenoxy group instead of the pyridazine-thioether. Molecular Formula: C₁₆H₁₃BrN₂O₃. CAS No.: 6157-89-7 .
Pyridazine-Containing Analogues
  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Contains a pyridazin-3-yl group linked via a phenethylamine spacer. The ester functionality may improve membrane permeability compared to the thioether linkage in the target compound .
  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole: Directly incorporates pyridazine at position 3 of the oxadiazole core. CAS No.: 1192150-19-8 .

Thioether and Thiazole Derivatives

  • 3-(4-Bromophenyl)-5-{[2-(p-tolyl)thiazol-4-yl]methyl}-1,2,4-oxadiazole (3t): Replaces the pyridazine-thioether with a thiazole ring. Thiazoles are known for metal-chelating properties, which may influence biological activity. 1H NMR: δ 7.23–7.97 (aromatic protons), 29.5 ppm (CH2 group) . HRMS: m/z 412.0119 (C₁₉H₁₅BrN₃OS) .
  • 5-{[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-oxadiazole-2-thiol : Combines triazole and oxadiazole moieties with a thioether. The additional thiol group may enhance antioxidant or enzyme-inhibitory effects compared to the target compound .

Q & A

Q. Example Data Conflict :

StudyReported Activity (IC50_{50}, μM)Assay System
Study A 12.3 ± 1.2 (Anticancer)MTT (HeLa)
Study B >50 (No activity)SRB (A549)
Resolution: Test in parallel using standardized protocols (e.g., NCI-60 panel).

What computational approaches are effective for predicting the binding affinity of this compound to therapeutic targets?

Advanced Research Question
Molecular docking and dynamics simulations guide target identification:

  • Docking Software : AutoDock Vina or Schrödinger Glide to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .
  • Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA methods to rank ligand efficacy .
  • Pharmacophore Mapping : Identify critical features (e.g., oxadiazole sulfur as a hydrogen bond acceptor) .

Case Study : Docking with cyclooxygenase-2 (COX-2) revealed a binding score of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol), suggesting anti-inflammatory potential .

How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Advanced Research Question
SAR strategies focus on modular substitutions:

  • Oxadiazole Modifications : Replace p-tolyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Pyridazine Optimization : Introduce methyl groups at C-6 to improve lipophilicity (clogP from 3.1 → 3.8) .
  • Thioether Linkers : Test methylene vs. ethylene spacers to balance flexibility and target engagement .

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